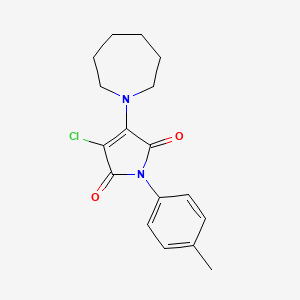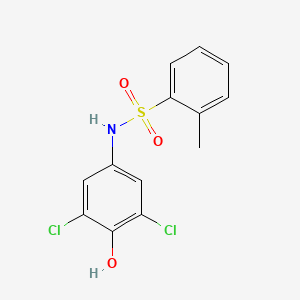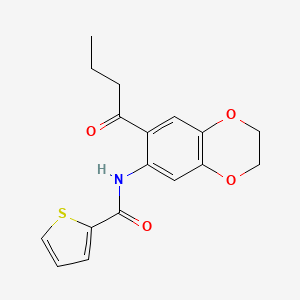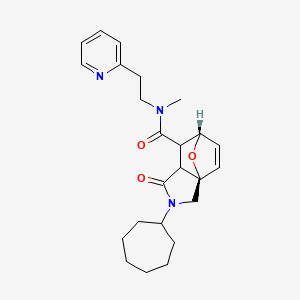
3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1135055 g/mol and the complexity rating of the compound is 487. The solubility of this chemical has been described as 10.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) discusses the synthesis and applications of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share structural similarity with 3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability into thin films, and photochemical stability. This suggests potential applications in the development of photoluminescent materials for electronic devices (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Zarrouk et al. (2015) explored the use of 1H-pyrrole-2,5-dione derivatives, closely related to this compound, as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings indicate these derivatives are effective corrosion inhibitors, suggesting that modifications to the core structure could yield new materials for protecting metals against corrosion. This research emphasizes the chemical versatility and potential industrial applications of such compounds in corrosion protection (Zarrouk et al., 2015).
Organic Electronics
The development of n-type conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone for use as electron transport layers in inverted polymer solar cells showcases another application. A study by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP unit, highlighting its role in enhancing power conversion efficiency through improved electron mobility and energy alignment. This underscores the potential of DPP derivatives in the fabrication of more efficient organic photovoltaic devices (Hu et al., 2015).
Luminescent Polymers
Furthermore, Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and solubility in organic solvents. These materials' unique optical and electrochemical properties make them candidates for applications in optoelectronic devices and sensors, expanding the utility of DPP derivatives in advanced material science (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGRJHALOKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)

![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)
![2-fluorophenyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5575076.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B5575095.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)
